Chlorure de chélérythrine

Vue d'ensemble

Description

Le chlorure de chelérythrine est un alcaloïde benzophénanthridine présent dans diverses plantes, notamment le chélidoine (Chelidonium majus), la maclée à cœur cordé (Macleaya cordata) et des espèces de zanthoxylum . Il est connu pour ses activités biologiques puissantes, notamment en tant qu'inhibiteur sélectif et perméable aux cellules de la protéine kinase C . Le chlorure de chelérythrine présente une gamme de propriétés pharmacologiques, notamment des effets anticancéreux, antibactériens et anti-inflammatoires .

Applications De Recherche Scientifique

Chelerythrine chloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Chelerythrine chloride is a natural benzophenanthridine alkaloid found in the plant Chelidonium majus . It is a potent, selective, and cell-permeable protein kinase C inhibitor . It also exhibits strong antibacterial activities against Gram-positive bacteria .

Mode of Action

Chelerythrine chloride interacts with its targets in several ways. It inhibits protein kinase C, a key regulator of cellular functions . It also disrupts the bacterial cell wall and cell membrane, leading to protein leakage . Furthermore, it inhibits the sarco/endoplasmic reticulum Ca (2+)-ATPase, leading to an imbalance of calcium ions in the cell .

Biochemical Pathways

Chelerythrine chloride affects various biochemical pathways. It inhibits the activity of protein kinase C, which plays a crucial role in several signaling pathways . It also disrupts bacterial cell walls and membranes, affecting the integrity of bacterial cells . Moreover, it inhibits the sarco/endoplasmic reticulum Ca (2+)-ATPase, leading to an accumulation of calcium ions in the cytoplasm .

Result of Action

Chelerythrine chloride has multiple effects at the molecular and cellular levels. It inhibits protein kinase C, leading to changes in cellular signaling . It disrupts bacterial cell walls and membranes, causing bacterial death . It also inhibits the sarco/endoplasmic reticulum Ca (2+)-ATPase, leading to an accumulation of calcium ions in the cytoplasm and potentially causing cell death .

Analyse Biochimique

Biochemical Properties

Chelerythrine chloride plays a crucial role in various biochemical reactions. It is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), with an IC50 value of 0.7 μM . This compound interacts with several biomolecules, including enzymes and proteins. For instance, chelerythrine chloride inhibits the binding of Bcl-xL to the Bak BH3 peptide, with an IC50 value of 1.5 μM, and displaces Bax from Bcl-xL . Additionally, it has been shown to inhibit the activity of the sarco/endoplasmic reticulum Ca2±ATPase (SERCA), leading to the accumulation of calcium ions in the cytoplasm .

Cellular Effects

Chelerythrine chloride exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by inhibiting SERCA activity, resulting in increased cytoplasmic calcium levels and subsequent mitochondrial calcium overload . This compound also activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways through oxidative stress mechanisms . Furthermore, chelerythrine chloride disrupts the interaction between Bcl-xL and Bax, promoting apoptosis .

Molecular Mechanism

The molecular mechanism of chelerythrine chloride involves several key interactions and pathways. It inhibits protein kinase C by binding to its regulatory domain, preventing its activation . Additionally, chelerythrine chloride disrupts the binding of Bcl-xL to the Bak BH3 peptide, leading to the release of pro-apoptotic factors such as Bax . This compound also induces oxidative stress, activating the JNK and p38 MAPK pathways, which contribute to its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chelerythrine chloride can vary over time. Studies have shown that this compound induces reactive oxygen species (ROS) production and depletes glutathione (GSH) levels in TSC2-null cells . The induction of heme-oxygenase-1 (HMOX1/HO-1) with hemin has been shown to block chelerythrine-induced cell death . Additionally, chelerythrine chloride has been observed to inhibit the growth of TSC2-null xenograft tumors without systemic toxicity during extended treatment periods .

Dosage Effects in Animal Models

The effects of chelerythrine chloride vary with different dosages in animal models. For instance, pre-treatment with chelerythrine chloride at doses of 1, 5, and 10 mg/kg in mice has been shown to provide gastroprotective effects against ethanol-induced gastric mucosal lesions . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Chelerythrine chloride is involved in several metabolic pathways. It is biosynthesized from (S)-reticuline through a series of enzymatic reactions involving enzymes such as McoBBE, TfSMT, AmTDC, EcTNMT, PsMSH, EcP6H, and PsCPR . These enzymes facilitate the conversion of (S)-reticuline to chelerythrine, which can then be utilized in various biochemical processes .

Transport and Distribution

Chelerythrine chloride is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, the heterologous expression of MtABCG10 in Saccharomyces cerevisiae has been shown to enhance the metabolic flux of chelerythrine biosynthesis, leading to increased production . Additionally, chelerythrine chloride’s stability and solubility are improved in its chloride form, facilitating its transport and distribution .

Subcellular Localization

The subcellular localization of chelerythrine chloride plays a critical role in its activity and function. This compound has been shown to translocate protein kinase C alpha (PKCα) from the cytosol to the membrane fraction in response to radiation-induced bystander effects . This translocation is an early event in radiation-induced responses and mediates tumor necrosis factor alpha (TNFα)-induced signaling pathways . Additionally, chelerythrine chloride has been observed to localize in the mitochondria, where it induces mitochondrial depolarization and cytochrome c release, leading to apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorure de chelérythrine peut être synthétisé par plusieurs méthodes. Une approche courante implique l'extraction et la purification à partir de sources végétales telles que la maclée à cœur cordé (Macleaya cordata) . Le processus comprend généralement une chromatographie contre-courante à haute vitesse utilisant un système de solvants de chloroforme, de méthanol et d'acide chlorhydrique . Le composé purifié est ensuite converti en sa forme chlorure.

Méthodes de production industrielle

La production industrielle de chlorure de chelérythrine implique souvent une extraction à grande échelle à partir de matières végétales suivie d'une purification utilisant des techniques chromatographiques avancées . Le processus est optimisé pour atteindre une pureté et un rendement élevés, ce qui le rend adapté à diverses applications dans la recherche et l'industrie .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de chelérythrine subit plusieurs types de réactions chimiques, notamment:

Oxydation: La chelérythrine peut être oxydée pour former divers dérivés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de chelérythrine.

Substitution: Des réactions de substitution peuvent se produire à différentes positions sur le cycle benzophénanthridine.

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés quinoniques, tandis que la réduction peut donner des formes d'alcaloïdes réduits .

Applications de recherche scientifique

Le chlorure de chelérythrine a une large gamme d'applications de recherche scientifique:

Médecine: En raison de ses propriétés anticancéreuses, le chlorure de chelérythrine est exploré comme un agent thérapeutique potentiel pour divers cancers.

Mécanisme d'action

Le chlorure de chelérythrine exerce ses effets principalement en inhibant la protéine kinase C, une enzyme clé impliquée dans divers processus cellulaires . En se liant au site actif de l'enzyme, le chlorure de chelérythrine empêche son activation et la phosphorylation ultérieure des protéines cibles . Cette inhibition conduit à des modifications des voies de signalisation cellulaire, affectant des processus tels que l'apoptose, la prolifération cellulaire et la différenciation . De plus, le chlorure de chelérythrine peut perturber l'homéostasie des ions calcium, contribuant davantage à ses effets biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le chlorure de chelérythrine est unique en raison de son inhibition puissante et sélective de la protéine kinase C, ce qui en fait un outil précieux dans la recherche biochimique . Sa capacité à traverser les membranes cellulaires et à exercer des effets à faibles concentrations le distingue davantage des autres composés similaires .

Activité Biologique

Chelerythrine chloride is a benzophenanthridine alkaloid that has garnered attention for its diverse biological activities, particularly its role as a protein kinase C (PKC) inhibitor. This compound exhibits a wide range of pharmacological effects, including antitumor, anti-inflammatory, antibacterial, and antiviral properties. This article provides a comprehensive overview of the biological activities of chelerythrine chloride, supported by data tables, case studies, and detailed research findings.

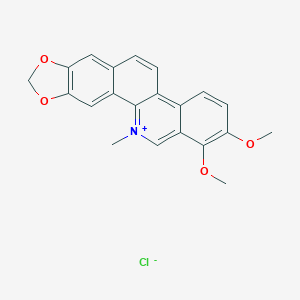

- Chemical Name : 1,2-Dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Purity : ≥98%

- IC50 for PKC Inhibition : 660 nM

- IC50 for Bcl-XL Binding : 1.5 μM

Chelerythrine chloride functions primarily as a competitive inhibitor of PKC, affecting various signaling pathways. It has been shown to activate MAPK pathways independently of PKC inhibition and can induce apoptosis by inhibiting the binding of anti-apoptotic proteins like Bcl-XL to pro-apoptotic factors such as Bak and Bad .

1. Antitumor Effects

Chelerythrine chloride has demonstrated significant antitumor activity across various cancer cell lines:

- Triple-Negative Breast Cancer (TNBC) : Studies indicate that chelerythrine selectively inhibits the growth of TNBC cell lines compared to non-TNBC cell lines in a dose- and time-dependent manner. Treatment with 5 μM chelerythrine resulted in significant reductions in cell growth and colony formation ability .

| Cell Line | IC50 (μM) | Effect on Growth |

|---|---|---|

| TNBC | 5 | Significant reduction |

| Non-TNBC | >10 | Minimal inhibition |

- Lung Cancer : Chelerythrine inhibited the growth of several lung cancer cell lines, including NCI-H1703 and SK-LU-1. The compound was effective in reducing β-catenin expression and inducing apoptosis in these cells .

2. Anti-inflammatory Activity

Chelerythrine chloride exhibits potent anti-inflammatory properties by regulating critical signaling pathways involved in inflammatory responses. It inhibits the expression of cyclooxygenase-2 (COX-2) and prostaglandin H synthase (PGHS), contributing to its anti-inflammatory effects .

3. Antiviral Properties

Recent studies have highlighted the antiviral potential of chelerythrine against various viruses:

- Zika Virus (ZIKV) : Chelerythrine was identified as a potent inhibitor of ZIKV infection, targeting post-entry steps in the viral replication cycle. It disrupts viral RNA synthesis and protein expression .

| Virus Type | Activity Observed |

|---|---|

| Zika Virus | Inhibition of viral replication |

| Hepatitis B Virus | Antiviral activity |

| Respiratory Syncytial Virus | Effective against infection |

4. Antibacterial Effects

The compound also demonstrates antibacterial activity against several strains, contributing to its potential as a therapeutic agent in infectious diseases.

Case Studies

- Triple-Negative Breast Cancer :

- Lung Cancer Stem Cells :

Propriétés

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4.ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEFNMFMNMASJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34316-15-9 (Parent) | |

| Record name | Chelerythrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893481 | |

| Record name | Chelerythrine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3895-92-9 | |

| Record name | Chelerythrine, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3895-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003895929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3895-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chelerythrine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC98TZ0PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.